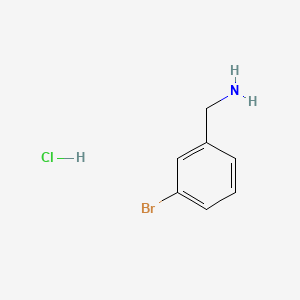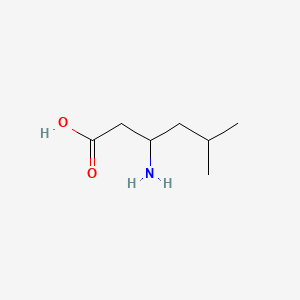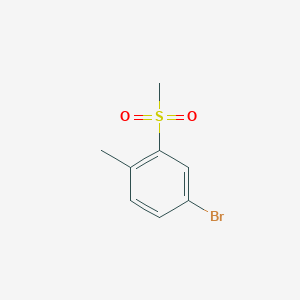
4-Bromo-1-methyl-2-(methylsulfonyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-1-methyl-2-(methylsulfonyl)benzene is an organic compound with the molecular formula C8H9BrO2S and a molecular weight of 249.12 g/mol . This compound is characterized by the presence of a bromine atom, a methyl group, and a methylsulfonyl group attached to a benzene ring. It is commonly used in various chemical reactions and has applications in scientific research and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
Bromination of Phenyl Methyl Sulfone: One common method involves the bromination of phenyl methyl sulfone under alkaline conditions.
Reduction of Phenylsulfonyl Bromide: Another method involves the reaction of phenylsulfonyl bromide with methanol, followed by reduction to obtain 4-bromo-1-methyl-2-(methylsulfonyl)benzene.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale bromination reactions using automated reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the bromination process.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: 4-Bromo-1-methyl-2-(methylsulfonyl)benzene can undergo substitution reactions, particularly nucleophilic aromatic substitution, where the bromine atom is replaced by other nucleophiles.
Coupling Reactions: This compound can participate in coupling reactions with benzene sulfonamide in the presence of copper(I) iodide to form N-aryl sulfonamides.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Common reagents include nucleophiles such as amines or thiols, and the reaction is typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Coupling Reactions: Copper(I) iodide is often used as a catalyst in these reactions, and the reaction conditions may include elevated temperatures and inert atmospheres to prevent oxidation.
Major Products
N-aryl Sulfonamides: Formed from coupling reactions with benzene sulfonamide.
Substituted Benzene Derivatives: Formed from nucleophilic aromatic substitution reactions.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 4-bromo-1-methyl-2-(methylsulfonyl)benzene involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The bromine atom and the methylsulfonyl group can undergo substitution and coupling reactions, respectively, allowing the compound to interact with a wide range of molecular targets. These interactions can modulate the activity of enzymes, receptors, and other proteins, making it useful in biochemical and pharmacological studies .
Comparison with Similar Compounds
Similar Compounds
4-Bromophenyl Methyl Sulfone: Similar in structure but lacks the methyl group on the benzene ring.
1-Bromo-4-(methylsulfonyl)benzene: Similar but differs in the position of the bromine and methylsulfonyl groups.
4-Bromo-2-methylbenzenesulfonamide: Contains a sulfonamide group instead of a methylsulfonyl group.
Uniqueness
4-Bromo-1-methyl-2-(methylsulfonyl)benzene is unique due to the specific arrangement of its functional groups, which imparts distinct reactivity and properties. The presence of both a bromine atom and a methylsulfonyl group allows it to participate in a wider range of chemical reactions compared to similar compounds .
Properties
IUPAC Name |
4-bromo-1-methyl-2-methylsulfonylbenzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrO2S/c1-6-3-4-7(9)5-8(6)12(2,10)11/h3-5H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRYXZVWRMOFVCO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Br)S(=O)(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70375510 |
Source


|
| Record name | 4-Bromo-1-methyl-2-(methylsulfonyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70375510 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
254887-17-7 |
Source


|
| Record name | 4-Bromo-1-methyl-2-(methylsulfonyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70375510 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



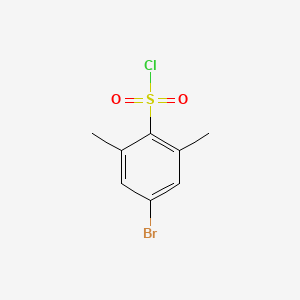
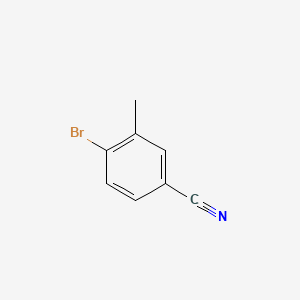
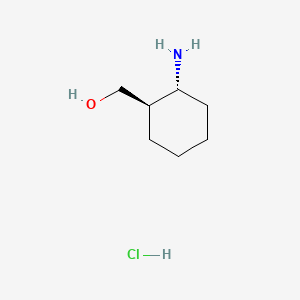

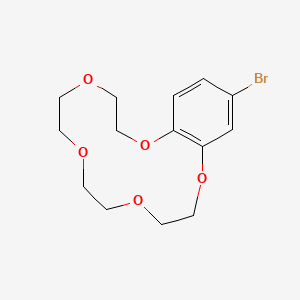

![4-tert-Butylcalix[4]arene-tetraacetic acid tetraethyl ester](/img/structure/B1271920.png)
